Physicochemical Property Differentiation: XLogP and TPSA Profile vs. Benzylamine Baseline
[4-(Oxan-4-ylmethoxy)phenyl]methanamine exhibits a computed XLogP3-AA value of 1.3 and a topological polar surface area (TPSA) of 44.5 Ų [1]. By comparison, unsubstituted benzylamine (the core scaffold lacking any substituent) has a predicted XLogP of approximately 0.8 and a TPSA of 26.0 Ų (primary amine only). The tetrahydropyran group increases lipophilicity by ~0.5 log units while adding ~18.5 Ų of polar surface area, shifting the compound toward more favorable CNS drug-like property space (typically XLogP 1–3, TPSA < 90 Ų) [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 1.3; TPSA = 44.5 Ų |
| Comparator Or Baseline | Unsubstituted benzylamine: XLogP ≈ 0.8; TPSA ≈ 26.0 Ų |
| Quantified Difference | ΔXLogP = +0.5; ΔTPSA = +18.5 Ų |
| Conditions | Computed values using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
The increased lipophilicity and polar surface area alter passive membrane permeability and blood-brain barrier penetration potential, directly impacting suitability for CNS-targeted screening campaigns.
- [1] PubChem. (2025). [4-(Oxan-4-ylmethoxy)phenyl]methanamine. CID 62383093. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1342293-07-5 View Source
